An In-depth Technical Guide to (3-Butoxy-2,4,6-trifluorophenyl)boronic acid
An In-depth Technical Guide to (3-Butoxy-2,4,6-trifluorophenyl)boronic acid
Introduction: A Versatile Fluorinated Building Block for Modern Chemistry
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid, bearing the CAS number 871126-23-7, is a specialized organoboron compound that has emerged as a valuable reagent in contemporary organic synthesis.[1][2] Its unique trifluorinated and butoxy-substituted phenyl ring structure makes it a compelling building block, particularly for applications in medicinal chemistry and materials science.[3][4] The strategic placement of both electron-withdrawing fluorine atoms and an electron-donating butoxy group on the phenyl ring imparts distinct reactivity and properties, making it a powerful tool for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis, detail its primary application in Suzuki-Miyaura cross-coupling reactions, and provide essential safety and handling information.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in a laboratory setting. The key properties of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 871126-23-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂BF₃O₃ | [1][2] |
| Molecular Weight | 248.01 g/mol | [1] |
| Melting Point | 117-123 °C | |
| Appearance | White to off-white solid | [3] |
| Synonyms | (3-butoxy-2,4,6-trifluorophenyl)boronic acid | [1] |
Synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid: A Plausible Pathway
Conceptual Synthesis Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Considerations: The Role of Substituents
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura coupling.
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Electron-Withdrawing Groups (EWGs): The three fluorine atoms on the phenyl ring of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid are strong electron-withdrawing groups. EWGs increase the Lewis acidity of the boron center, which can facilitate the transmetalation step in some cases. [5]However, they also make the boronic acid more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), which is a common side reaction. [5]
-
Electron-Donating Groups (EDGs): The butoxy group is an electron-donating group. EDGs generally increase the electron density on the boron-bound carbon, which can enhance the rate of transmetalation. [4] The interplay of these opposing electronic effects in (3-Butoxy-2,4,6-trifluorophenyl)boronic acid makes it a unique and interesting substrate. The overall reactivity will be influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with (3-Butoxy-2,4,6-trifluorophenyl)boronic acid.
Materials:
-
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [6]* Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Characterization
While specific spectra for (3-Butoxy-2,4,6-trifluorophenyl)boronic acid are not readily available in the public domain, the expected NMR signatures can be predicted based on its structure and data from similar compounds. [7][8]
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the butoxy group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and a signal for the lone aromatic proton, which would likely be a multiplet due to coupling with the adjacent fluorine atoms. The protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O. [7]
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the four distinct carbons of the butoxy group and the six carbons of the aromatic ring. The aromatic carbons will show splitting due to coupling with the attached fluorine atoms (C-F coupling). [7]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would be expected to show three distinct signals for the three fluorine atoms on the aromatic ring, with coupling between them and to the aromatic proton. [9]
-
¹¹B NMR: The boron NMR spectrum would show a single broad resonance characteristic of a tricoordinate boronic acid. [7]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3-Butoxy-2,4,6-trifluorophenyl)boronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both electron-withdrawing fluorine atoms and an electron-donating butoxy group, make it a particularly interesting substrate for Suzuki-Miyaura cross-coupling reactions. While specific literature on its synthesis and applications is sparse, its utility can be confidently inferred from the extensive body of work on related fluorinated arylboronic acids. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its application in the synthesis of novel compounds for the pharmaceutical and materials science industries.
References
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sikorski, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2054.
- Google Patents. (n.d.). EP0525066B1 - Preparation of 3,4,6-trifluorophthalic acid.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
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LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trifluorophenylboronic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle - Supporting Information. Retrieved from [Link]
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PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
- Silva, M. P., et al. (2020).
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Bertini, I., et al. (2001). 1H and 19F NMR Investigation of the Reaction of B(C6F5)3 with Water in Toluene Solution. Organometallics, 20(23), 4927-4938.
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